molecular formula C11H9NO4 B11888515 Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate CAS No. 1707375-46-9

Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate

Cat. No.: B11888515
CAS No.: 1707375-46-9
M. Wt: 219.19 g/mol
InChI Key: OPINTAZDSOUYSL-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate is a chemical compound with the molecular formula C11H9NO5. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate typically involves the reaction of N-methylformamide with trimellitic anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate is unique due to its specific structural features and the resulting chemical and biological properties.

Biological Activity

Methyl 2-methyl-1,3-dioxoisoindoline-4-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by a unique dioxoisoindoline framework. Its molecular formula is C₁₁H₉N₁O₄, with a molecular weight of approximately 219.19 g/mol. The presence of the carboxylate group enhances its reactivity and interaction with biological systems.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM) Effect
HeLa15.94Cytotoxic effect observed
HepG240.97Moderate resistance noted
4T112.5Sensitive to treatment

These findings highlight its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. It may inhibit key enzymes involved in inflammatory pathways, suggesting potential therapeutic benefits for conditions characterized by chronic inflammation. This activity could be attributed to its ability to modulate signaling pathways related to inflammation.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. Notably, it may inhibit enzymes that play crucial roles in cell proliferation and inflammatory responses. For example, studies have indicated that it can affect the activity of tumor necrosis factor (TNF) and other cytokines involved in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : A study involving various cancer cell lines demonstrated that the compound exhibited cytotoxic effects at varying concentrations, with a notable impact on HeLa cells.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its anticancer potential.
  • Mechanistic Studies : Molecular docking analyses revealed that this compound interacts with DNA methyltransferases, influencing gene expression related to cell proliferation and apoptosis .

Properties

CAS No.

1707375-46-9

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

methyl 2-methyl-1,3-dioxoisoindole-4-carboxylate

InChI

InChI=1S/C11H9NO4/c1-12-9(13)6-4-3-5-7(11(15)16-2)8(6)10(12)14/h3-5H,1-2H3

InChI Key

OPINTAZDSOUYSL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)C(=O)OC

Origin of Product

United States

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